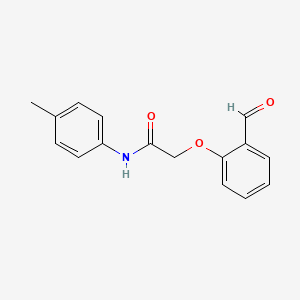

甲基 3-(N-((5-(噻吩-2-甲酰)噻吩-2-基)甲基)磺酰)噻吩-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiophene-related compounds often involves multi-step reactions, incorporating techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry for structural confirmation. For example, a similar compound, 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, was synthesized and analyzed using these methods, confirming its structure in the C2/c monoclinic space group (Ramazani et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of thiophene derivatives is critical for understanding their chemical behavior. The single crystal X-ray diffraction method is a common approach for determining the precise structure of these compounds, providing essential data on bond lengths, angles, and molecular orientation. The study by Ramazani et al. (2011) is a prime example of this analysis technique in action.

Chemical Reactions and Properties

Thiophene compounds participate in a wide range of chemical reactions, including cycloadditions, halogenations, and nucleophilic substitutions, depending on their functional groups. The synthesis of 3-substituted methyl 4,6-dihydrothieno[3,4-b]thiophene-carboxylate 5,5-dioxides from 3-(phenylthio)-4-acyl-3-sulfolenes illustrates the reactivity of thiophene derivatives in [4 + 2] cycloaddition reactions (Tso et al., 1995).

科学研究应用

合成与反应

钯催化芳基化:Bheeter等人(2013年)的研究表明,使用噻吩-2-羧酸酯进行钯催化的直接特异位芳基化。该方法允许噻吩衍生物与芳基/杂环芳基溴化物在原位脱羧的情况下偶联,形成具有进一步修饰潜力并可应用于材料科学和药理学等各个领域的5-芳基化噻吩衍生物(Bheeter,Bera和Doucet,2013)。

交叉脱氢偶联:Chen等人(2017年)探索了硫酚与活性甲基化合物的交叉脱氢偶联(CDC),由Cs2CO3促进,并使用空气作为氧化剂。该过程促进了碳-硫键的构建,导致α-硫基化羰基化合物的形成,展示了该化合物在合成化学中的实用性(Chen, Wang, Wen, Huang, Yan, & Zeng, 2017)。

材料科学和光降解

石油组分的光化学降解:Andersson和Bobinger(1996年)研究了原油组分,特别是甲基化苯并噻吩的光化学降解。他们的工作提供了关于含噻吩化合物在油污泄漏后的环境命运的见解,阐明了导致简单硫酸类化合物的氧化降解途径(Andersson & Bobinger, 1996)。

作用机制

Target of Action

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties . For instance, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug .

Mode of Action

Thiophene derivatives are known to interact with various biological targets to exert their effects .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways, depending on their specific structures and targets .

Pharmacokinetics

The pharmacokinetic properties of thiophene derivatives can vary widely, depending on their specific structures .

Result of Action

Thiophene derivatives are known to exert a variety of effects at the molecular and cellular levels, depending on their specific structures and targets .

Action Environment

Environmental factors can potentially influence the action of thiophene derivatives .

安全和危害

While specific safety and hazard information for “methyl 3-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate” is not available in the retrieved resources, it is generally recommended to handle organic compounds with care, avoiding contact with skin and eyes, and inhalation of vapors .

未来方向

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

属性

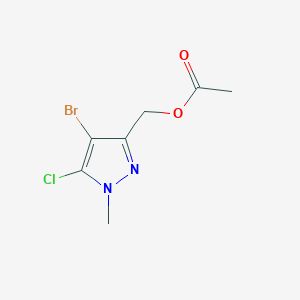

IUPAC Name |

methyl 3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methylsulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5S4/c1-22-16(19)15-13(6-8-24-15)26(20,21)17-9-10-4-5-12(25-10)14(18)11-3-2-7-23-11/h2-8,17H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCCNJUBCWXCGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2485705.png)

![N-(2-chlorobenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2485707.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2485709.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2485710.png)

![2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide](/img/structure/B2485714.png)

![N1-(3,4-dimethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2485716.png)

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2485720.png)

![3-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2485721.png)